N-(naphthalen-1-yl)-4-(1H-tetrazol-1-yl)benzamide
Description
N-(naphthalen-1-yl)-4-(1H-tetrazol-1-yl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with a naphthalen-1-yl group at the amide nitrogen and a 1H-tetrazol-1-yl group at the para position of the benzamide. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, imparts unique electronic and steric properties, making it a bioisostere for carboxylic acids or other acidic functional groups.
Properties
IUPAC Name |
N-naphthalen-1-yl-4-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O/c24-18(14-8-10-15(11-9-14)23-12-19-21-22-23)20-17-7-3-5-13-4-1-2-6-16(13)17/h1-12H,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLRFMLXQVFWAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=C(C=C3)N4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-1-yl)-4-(1H-tetrazol-1-yl)benzamide typically involves the reaction of naphthalen-1-amine with 4-(tetrazol-1-yl)benzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-1-yl)-4-(1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the benzamide group.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-(naphthalen-1-yl)-4-(1H-tetrazol-1-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-(naphthalen-1-yl)-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The tetrazole ring plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Physicochemical and Pharmacological Comparison
Physicochemical Properties
| Compound | LogP | Molecular Weight (g/mol) | Acidic pKa | Synthetic Yield |
|---|---|---|---|---|
| Target Compound | ~3.5* | ~343.37 | ~4.9 | Not reported |
| N-(4-Acetamidophenyl)-4-(tetrazol) BA | ~2.8 | 322.328 | ~4.9 | Not reported |
| Compound 6b (triazole) | ~3.2 | 404.135 | ~10 | 45% |
| N-{4-[...]naphthalen-1-yl}benzamide | ~2.5 | 463.55 | N/A | 30% |
*Estimated based on structural similarity.
Pharmacological Profiles
- Target Compound : Likely exhibits enhanced metabolic stability and target binding due to tetrazole’s bioisosteric properties and naphthalene’s hydrophobicity.
- TG2 Inhibitors () : Demonstrate the therapeutic relevance of naphthalene-benzamide scaffolds in enzyme inhibition.
- Piperazine Derivatives () : Improved CNS penetration highlights structural flexibility for optimizing ADME properties.
Biological Activity
N-(naphthalen-1-yl)-4-(1H-tetrazol-1-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a naphthalene moiety linked to a tetrazole group, which is known for its diverse pharmacological properties. The molecular formula is , and it has a molecular weight of approximately 270.30 g/mol. The presence of the tetrazole ring enhances its biological reactivity and potential as a drug candidate.
Tetrazole derivatives, including this compound, exhibit various mechanisms of action that contribute to their biological activity:
- Enzyme Inhibition : Compounds with tetrazole rings can act as inhibitors for several enzymes, particularly those involved in inflammatory pathways and cancer progression.
- Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways. For instance, it has been suggested that tetrazole derivatives can mimic carboxylate groups, allowing them to bind effectively to active sites on enzymes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its broad-spectrum antibacterial activity against various gram-positive pathogens, demonstrating effective inhibition zones in agar diffusion assays.
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 22 |
| Streptococcus pneumoniae | 19 |
| Enterococcus faecalis | 20 |
These results suggest that the compound could be developed as an antimicrobial agent, particularly in treating resistant strains of bacteria.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspase pathways leading to programmed cell death.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates. The findings confirmed its effectiveness against multi-drug resistant strains, suggesting its potential role in antibiotic development.
Study 2: Anticancer Activity
In another study focusing on its anticancer effects, the compound was tested on various cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM across different cell types. These findings highlight the compound's potential as a lead structure for developing new anticancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
